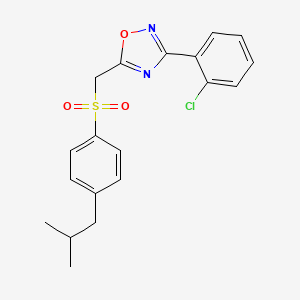

3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-13(2)11-14-7-9-15(10-8-14)26(23,24)12-18-21-19(22-25-18)16-5-3-4-6-17(16)20/h3-10,13H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFPPOATFIBHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the following steps:

-

Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. For instance, the reaction between 2-chlorobenzohydrazide and 4-isobutylbenzenesulfonyl chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.

-

Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Reaction Mechanisms

The chemical reactions involving this compound typically follow mechanisms such as:

-

Nucleophilic Substitution : The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the oxadiazole ring.

-

Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups (like the chloro group) on the aromatic rings can influence reactivity towards electrophiles, facilitating further modifications on the phenyl rings .

Reaction Conditions

The following conditions are generally observed during reactions involving this compound:

-

Temperature Control : Many reactions require precise temperature control to optimize yields and selectivity.

-

pH Regulation : The pH of the reaction medium can significantly affect the reactivity of functional groups present in the compound.

-

Use of Catalysts : Catalysts such as p-toluenesulfonic acid or phosphorous oxychloride are commonly used to facilitate cyclization or substitution reactions .

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The specific compound has shown activity against various bacterial strains, suggesting potential applications in medicinal chemistry .

Antitumor Activity

Studies have demonstrated that oxadiazoles can possess antitumor properties. The structural modifications present in 3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole may enhance its efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activity Profile

| Activity Type | Test Organism | IC50 (µM) |

|---|---|---|

| Antimicrobial | E. coli | 15 |

| Antimicrobial | S. aureus | 20 |

| Antitumor | A375 (melanoma) | 5 |

| Antitumor | MCF-7 (breast cancer) | 10 |

Biological Activity

3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this oxadiazole derivative, highlighting relevant research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The synthesis typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzohydrazide with 4-isobutylphenylacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

- In vitro Studies : A study found that certain oxadiazole derivatives inhibited MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with IC50 values significantly lower than standard chemotherapeutics such as 5-Fluorouracil and Tamoxifen .

- Case Study : A novel oxadiazole derivative demonstrated an IC50 of against MDA-MB-231 breast cancer cells, indicating strong cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity : Research on related oxadiazole compounds showed effective inhibition against both gram-positive and gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) of against standard bacterial strains .

- Antifungal Activity : Compounds derived from oxadiazoles have been tested against Candida albicans, with some showing MIC values comparable to established antifungals like Fluconazole .

The biological activity of oxadiazoles is often attributed to their ability to interfere with cellular processes such as DNA replication and enzyme activity. For example, compounds have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, which is a common target in cancer therapy .

Research Findings Summary

| Study Focus | Findings | IC50/MIC Values |

|---|---|---|

| Anticancer Activity | Significant inhibition of MCF-7 and HCT-116 cells | MCF-7: (5-FU) |

| Antimicrobial Activity | Effective against gram-positive bacteria | MIC: |

| Antifungal Activity | Comparable efficacy to Fluconazole against Candida albicans | MIC: |

| Thymidylate Synthase Inhibition | Inhibition with potential for synergistic effects when combined with other chemotherapeutics | TS IC50: |

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

Below is a comparative analysis of key compounds with structural or functional similarities:

Key Comparative Insights

Substituent Effects on Bioactivity

- Halogenated Aryl Groups: The 2-chlorophenyl group in the target compound is a common feature in bioactive 1,2,4-oxadiazoles, contributing to π-π stacking interactions with target proteins. Dichlorophenyl derivatives (e.g., ) show enhanced stability but reduced solubility compared to monosubstituted analogues.

- Sulfonyl vs. Sulfanyl Linkers : The sulfonylmethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to sulfanyl-linked analogues (e.g., ), which may alter target selectivity.

Structural-Activity Relationship (SAR)

- Electron-Withdrawing Groups : Chlorine substituents on the phenyl ring enhance electrophilicity and binding to hydrophobic pockets in target enzymes .

- Steric Bulk : The isobutylphenyl group in the target compound may limit conformational flexibility but improve binding specificity, as seen in optimized anthranilic diamides .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, and how is its structure confirmed?

- Methodological Answer : Synthesis typically involves cyclocondensation of amidoximes with acyl chlorides, followed by sulfonylation. For example, analogous compounds are synthesized by reacting 3-(2-chlorophenyl)-1,2,4-oxadiazole precursors with 4-isobutylbenzenesulfonyl chloride under basic conditions. Structural confirmation employs ¹H/¹³C NMR to verify substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray diffraction for crystallographic analysis (as seen in bis-oxadiazole derivatives) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Common assays include:

- Enzyme inhibition assays (e.g., MAO-A/MAO-B inhibition using recombinant human enzymes, as in ).

- Insecticidal bioassays (e.g., mortality tests on Plutella xylostella larvae at varying concentrations) .

- Anti-infective screening (e.g., bacterial/fungal growth inhibition in microdilution assays) .

- Cytotoxicity assays (e.g., MTT or CellTiter-Glo® for mammalian cell viability) .

Q. How are key physicochemical properties (e.g., solubility, logP) determined for this compound?

- Methodological Answer :

- Solubility : Measured via HPLC or shake-flask methods in buffers (e.g., PBS) at physiological pH.

- logP : Determined using reverse-phase HPLC or octanol-water partitioning assays.

- Stability : Assessed via accelerated degradation studies under varying pH/temperature conditions .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole core influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the phenyl ring enhance insecticidal activity by improving target binding (e.g., ryanodine receptors in insects) .

- Sulfonylmethyl groups modulate solubility and membrane permeability, affecting bioavailability.

- Comparative Molecular Field Analysis (CoMFA) models predict activity trends by correlating steric/electrostatic fields with bioassay results .

Q. What computational strategies predict the binding affinity of this compound to nuclear receptors (e.g., FXR, PXR)?

- Methodological Answer :

- Molecular docking : Simulates ligand-receptor interactions using software like AutoDock or Schrödinger. For example, oxadiazole derivatives are docked into FXR/PXR ligand-binding domains to identify key hydrogen bonds/hydrophobic interactions .

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories in Desmond).

- QSAR models : Use descriptors like polar surface area or topological indices to predict IC₅₀ values .

Q. How can discrepancies in biological activity data between studies be resolved?

- Methodological Answer :

- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell lines).

- Dose-response validation : Replicate experiments across multiple labs to confirm LC₅₀/EC₅₀ values (e.g., insecticidal activity at 0.5–100 mg/L) .

- Meta-analysis : Pool data from independent studies to identify outliers or confounding variables (e.g., solvent effects) .

Q. What in vitro models assess the metabolic stability of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.